molecular formula C7H11NO2 B13053359 1-Amino-1-(2-furyl)propan-2-OL

1-Amino-1-(2-furyl)propan-2-OL

Cat. No.: B13053359
M. Wt: 141.17 g/mol
InChI Key: XZPWGLRBIYTALR-UHFFFAOYSA-N
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Description

1-Amino-1-(2-furyl)propan-2-OL is an organic compound with the molecular formula C7H11NO2. It is characterized by the presence of an amino group and a furan ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-(2-furyl)propan-2-OL can be synthesized through several methods. One common approach involves the reaction of 2-furylcarbinol with ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The process may include steps such as distillation and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(2-furyl)propan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can produce various amines .

Scientific Research Applications

1-Amino-1-(2-furyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Amino-1-(2-furyl)propan-2-OL exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the furan ring can participate in π-π interactions, further modulating the compound’s effects .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1-amino-1-(furan-2-yl)propan-2-ol

InChI

InChI=1S/C7H11NO2/c1-5(9)7(8)6-3-2-4-10-6/h2-5,7,9H,8H2,1H3

InChI Key

XZPWGLRBIYTALR-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CO1)N)O

Origin of Product

United States

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